Cladospolide C

Description

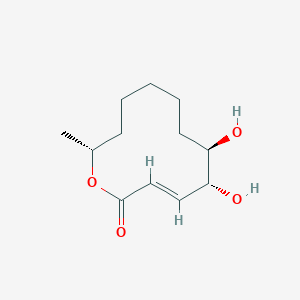

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

(3E,5R,6R,12R)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one |

InChI |

InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7+/t9-,10-,11-/m1/s1 |

InChI Key |

PLHJPQNLCWFPFY-QMVIJHPZSA-N |

Isomeric SMILES |

C[C@@H]1CCCCC[C@H]([C@@H](/C=C/C(=O)O1)O)O |

Canonical SMILES |

CC1CCCCCC(C(C=CC(=O)O1)O)O |

Synonyms |

cladospolide C |

Origin of Product |

United States |

Origin, Isolation, and Distribution Research of Cladospolide C

Discovery Sources and Producing Organisms of Cladospolide C

This compound is a fungal secondary metabolite. aurigeneservices.com Its discovery is linked to investigations into the natural products produced by various fungal strains.

Fungal Strains of the Genus Cladosporium (e.g., Cladosporium tenuissimum)

The primary producers of this compound identified in research are fungal strains belonging to the genus Cladosporium. Specifically, Cladosporium tenuissimum has been reported as a source of this compound. aurigeneservices.commdpi.comsemanticscholar.orgresearchgate.netcapes.gov.brscielo.org.arresearchgate.net this compound is described as a diastereomer of cladospolide A, another macrolide isolated from Cladosporium tenuissimum. aurigeneservices.commdpi.comresearchgate.netcapes.gov.brresearchgate.net While C. tenuissimum is a notable source, other Cladosporium species, such as Cladosporium cladosporioides, have been studied for their production of related cladospolides like cladospolide A and B. aurigeneservices.commdpi.comsemanticscholar.orgscielo.org.arresearchgate.netwikipedia.orgresearchgate.net

The Cladosporium genus is known for its ability to produce a diverse array of natural compounds, including macrolides, polyketides, and other bioactive substances. mdpi.comsemanticscholar.orgfrontiersin.orgmdpi.comnih.govresearchgate.net

Terrestrial and Marine Ecological Niches of Cladosporium Species

Cladosporium species are ubiquitous and have been isolated from a wide variety of ecological niches, encompassing both terrestrial and marine environments. mdpi.comsemanticscholar.orgscielo.org.arnih.govnih.govpensoft.net They are commonly found as saprotrophs, endophytes, and even associated with animals. mdpi.comsemanticscholar.orgresearchgate.netnih.govnih.govpensoft.net

Terrestrial sources for Cladosporium include soil, plant litter, and as endophytes within plants. scielo.org.arnih.govpensoft.net For instance, an endophytic strain of C. tenuissimum has been isolated from Pinus wallichiana. researchgate.net

Marine environments also represent a significant source of Cladosporium species. semanticscholar.orgscielo.org.arnih.govresearchgate.netnih.govnih.govpensoft.net These fungi have been recovered from marine sediment, seawater, and in association with marine organisms such as sponges, corals, and algae. scielo.org.arresearchgate.netnih.govnih.govpensoft.netbohrium.comnih.gov The adaptability of Cladosporium to diverse marine habitats, including those with high salinity, contributes to their widespread distribution. nih.govpensoft.net Research indicates that marine-derived Cladosporium species are a promising source of novel natural products. mdpi.comnih.govresearchgate.net

Methodologies for Isolation and Purification of this compound from Natural Matrices

The isolation and purification of this compound from its natural sources typically involve a combination of extraction techniques and chromatographic separation methods.

Extraction Techniques from Fungal Cultures and Fermentation Broths

This compound is often obtained from the culture filtrate or fermentation broth of the producing fungal strains. aurigeneservices.comresearchgate.netcapes.gov.br Fungal cultures are grown in suitable media, such as potato liquid media or rice medium. frontiersin.orgfrontiersin.org After the fermentation period, the fungal cultures or broths are subjected to extraction using organic solvents. frontiersin.orgfrontiersin.org Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for extracting secondary metabolites from fungal fermentation cultures. frontiersin.orgfrontiersin.org The organic solvent extract is then typically concentrated under reduced pressure to yield a crude extract. frontiersin.orgfrontiersin.org

Chromatographic Separation Methods for this compound (e.g., Silica (B1680970) Gel, HPLC)

Chromatographic techniques are essential for separating and purifying this compound from the complex mixture of compounds present in the crude extract. Various chromatographic methods have been employed in the isolation of cladospolides.

Column chromatography, often utilizing silica gel as the stationary phase, is a common initial step in the purification process. aurigeneservices.comlibretexts.orgfujifilm.comcup.edu.cnresearchgate.netmdpi.com Silica gel chromatography can be performed using step gradients with different solvent mixtures to elute compounds based on their polarity. frontiersin.orgfrontiersin.orglibretexts.orgcup.edu.cn

High-Performance Liquid Chromatography (HPLC) is frequently used for further purification and isolation of this compound, particularly in later stages to obtain pure compounds. aurigeneservices.comresearchgate.netfrontiersin.orgbohrium.comfrontiersin.orglibretexts.orgfujifilm.commdpi.comacs.org HPLC separation can be performed using various columns, such as RP-C18 or 5PFP columns, with mobile phases consisting of mixtures of solvents like methanol, acetonitrile, and water, often with additives like trifluoroacetic acid. frontiersin.orgfrontiersin.orgacs.org The choice of stationary phase and mobile phase depends on the specific properties of this compound and the other compounds in the extract, aiming to achieve optimal separation.

Here is a summary of isolation and purification steps as described in one study:

| Step | Matrix/Extract | Method | Eluent/Stationary Phase | Outcome | Source |

| Fermentation | Cladosporium sp. | Culturing in PDB/Rice medium | - | Fermentation cultures | frontiersin.orgfrontiersin.org |

| Extraction | Fermentation cultures | Extraction with EtOAc | EtOAc | Crude EtOAc extract (dark brown gum) | frontiersin.orgfrontiersin.org |

| Fractionation | Crude extract | Rp-C18 silica gel column chromatography | Step gradient with water-MeOH (10–100%) | Fractions (e.g., Fr. 6.6, Fr. 7.5, Fr. 7.12) | frontiersin.orgfrontiersin.org |

| Further Purification | Fractions | Sephadex LH-20 column chromatography | MeOH | Sub-fractions | frontiersin.orgfrontiersin.org |

| Final Purification | Sub-fractions | HPLC (e.g., 5PFP column) | MeOH-water or ACN-water (with 0.05% TFA) | Purified compounds (including iso-cladospolide B) | frontiersin.orgfrontiersin.org |

Note: While this table illustrates a typical process for isolating compounds including iso-cladospolide B from a Cladosporium sp., similar chromatographic principles and techniques are applied for the isolation of this compound from its producing organisms.

Structural Elucidation and Stereochemical Assignment of Cladospolide C

Spectroscopic Methodologies for Cladospolide C Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is fundamental to determining the planar structure of this compound. Analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra provides information on the types of hydrogen and carbon atoms present, their chemical environments, and their connectivity. ijmr.net.in For instance, ¹H and ¹³C NMR data reveal signals characteristic of functional groups such as ester carbonyls, oxygenated sp³ methines, sp³ methylenes, and methyl groups. nih.gov

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. ijmr.net.innih.gov COSY experiments reveal proton-proton couplings, indicating adjacent protons in the structure. ijmr.net.in HMBC experiments show correlations between protons and carbons separated by two or three bonds, which helps to connect different structural fragments and confirm the planar structure. ijmr.net.innih.gov

While specific detailed NMR data for this compound itself were not extensively found in the provided snippets, related cladospolides like iso-cladospolide B and ent-cladospolide F show typical NMR data analysis procedures. For example, ¹H and ¹³C NMR data for ent-cladospolide F (referred to as compound 3 in one source) exhibited signals similar to cladospolide F, suggesting a similar planar structure, which was confirmed by COSY and HMBC correlations. nih.gov

Mass Spectrometry (MS) Techniques (e.g., HRESIMS, FABMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to obtain accurate mass measurements, which allows for the determination of the molecular formula. nih.govmdpi-res.com For example, ent-cladospolide F (compound 3) was assigned a molecular formula of C₁₂H₂₂O₄ based on (+)-HRESIMS data. nih.govmdpi-res.com Similarly, iso-cladospolide B (compound 6) showed ion peaks in (+)-HRESIMS corresponding to a molecular formula of C₁₂H₂₀O₄. nih.gov The HRESIMS data provides crucial information about the number of degrees of unsaturation in the molecule. nih.gov

While FABMS was mentioned in the outline, the provided search results primarily highlight the use of HRESIMS for cladospolides, including this compound and its analogues. nih.govmdpi-res.combohrium.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by analyzing the absorption of infrared radiation at different wavelengths. Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups, carbonyl groups (such as in esters or lactones), and carbon-carbon double bonds. ijmr.net.indaneshyari.comresearchgate.net For instance, IR signals at 3394 cm⁻¹ and 1747 cm⁻¹ were indicative of hydroxyl and α,β-unsaturated ester groups, respectively, in iso-cladospolide B. ijmr.net.in

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated pi systems like double bonds or aromatic rings. process-insights.com UV-Vis spectra show absorption maxima at specific wavelengths. frontiersin.org For example, Cladoslide C (a different compound also isolated from Cladosporium) showed UV absorption maxima at 297, 229, and 203 nm. frontiersin.orgfrontiersin.org While direct UV-Vis data for this compound were not explicitly detailed in the snippets, this technique is generally applied to detect chromophores within the structure.

Chiroptical and Crystallographic Approaches for Absolute Configuration

Determining the absolute configuration of chiral centers in this compound is essential for a complete structural characterization. This is typically achieved through chiroptical methods and, when possible, X-ray crystallography.

Electronic Circular Dichroism (ECD) and Optical Rotation Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, especially when combined with theoretical calculations. bohrium.comresearchgate.nettandfonline.com ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), can be compared to calculated spectra for possible stereoisomers to assign the absolute configuration. bohrium.comresearchgate.net While specific ECD data for this compound were not found, ECD has been successfully applied to determine the absolute configurations of other cladospolides and related compounds. bohrium.comfrontiersin.orgresearchgate.netmdpi.com For example, ECD experiments were used to determine the absolute configurations of new indole (B1671886) derivatives from Cladosporium cladosporioides. bohrium.com Rh₂(OCOCF₃)₄-induced ECD experiments have also been used to determine the absolute configuration of chiral tertiary alcohols in related compounds. frontiersin.orgfrontiersin.org

Optical rotation, the ability of a chiral substance to rotate plane-polarized light, is another important chiroptical property. The sign and magnitude of the optical rotation can provide clues about the absolute configuration, although it is most reliable when comparing a compound to a known standard or when used in conjunction with other methods like ECD or synthesis of known stereoisomers. nih.govresearchgate.nettandfonline.commdpi.com For instance, the opposite signs of optical rotation between ent-cladospolide F and cladospolide F indicated different absolute configurations of their stereogenic carbons. nih.govmdpi-res.com

X-ray Crystallography for Related Cladospolides and Analogues

Single-crystal X-ray diffraction analysis is the most definitive method for determining the absolute configuration of a crystalline compound. researchgate.net By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the precise arrangement of atoms in three dimensions can be determined, including the absolute stereochemistry of chiral centers. nih.govresearchgate.netuni-siegen.de

While obtaining suitable crystals of this compound for X-ray analysis might be challenging, crystallographic data from related cladospolides and analogues have been instrumental in confirming their absolute configurations. nih.govresearchgate.netresearchgate.netsgst.cn For example, single-crystal X-ray diffraction analysis using Cu Kα radiation was successfully used to confirm the absolute configuration of C-3, C-4, and C-11 in ent-cladospolide F as 3R, 4S, and 11R. nih.govmdpi-res.com X-ray analysis was also reported for iso-cladospolide B, confirming its relative configurations. nih.gov The structure of a synthetic intermediate related to this compound has also been confirmed by single-crystal X-ray analysis, which helped establish the correct assignment of the absolute configuration of (+)-cladospolide C. researchgate.net

Data Tables

Table 1: Representative NMR Data for Related Cladospolides (Illustrative)

| Position | ¹H NMR (δ in ppm) | ¹³C NMR (δ in ppm) | Multiplicity (¹H) | COSY Correlations | HMBC Correlations |

| Ester C=O | - | ~170-175 | - | - | - |

| Oxygenated CH | ~3.5-5.0 | ~65-85 | (e.g., m, dt) | (e.g., H-X/H-Y) | (e.g., H-X to C-Z) |

| Methylene | ~1.2-2.5 | ~20-40 | (e.g., m) | (e.g., H₂-X/H₂-Y) | (e.g., H₂-X to C-Z) |

| Methyl | ~0.8-1.5 | ~10-20 | (e.g., t, d) | (e.g., CH₃/CH₂) | (e.g., CH₃ to C-X) |

| Olefinic CH | ~5.5-7.5 | ~120-150 | (e.g., dt, dd) | (e.g., H-X/H-Y) | (e.g., H-X to C=O, C=C) |

Note: This table provides illustrative examples based on the types of signals reported for related cladospolides and the general principles of NMR analysis. Specific chemical shifts and coupling constants for this compound would be determined experimentally.

Table 2: Mass Spectrometry Data (Illustrative)

| Technique | Ion Peak (m/z) | Molecular Formula | Implied Degrees of Unsaturation |

| (+)-HRESIMS | [M + H]⁺ or [M + Na]⁺ or [M + NH₄]⁺ | Determined from accurate mass | Calculated from molecular formula |

Note: This table illustrates the type of information obtained from HRESIMS, based on the data reported for related cladospolides. nih.govmdpi-res.com

Detailed Research Findings

Research on this compound and related compounds from Cladosporium species has highlighted the effectiveness of combining spectroscopic and crystallographic methods for complete structural elucidation. The initial determination of the planar structure relies heavily on detailed analysis of 1D and 2D NMR data (¹H, ¹³C, COSY, HMBC). ijmr.net.innih.gov Mass spectrometry, particularly HRESIMS, is crucial for confirming the molecular formula. nih.govmdpi-res.com IR and UV-Vis spectroscopy provide complementary information about the functional groups and chromophores present. ijmr.net.indaneshyari.comfrontiersin.orgfrontiersin.orgfrontiersin.org

Assigning the absolute configuration, a critical step for chiral molecules like this compound, often requires chiroptical methods such as ECD and optical rotation. bohrium.comfrontiersin.orgresearchgate.nettandfonline.commdpi.com Comparison of experimental ECD spectra with calculated spectra for possible stereoisomers is a common approach. bohrium.comresearchgate.net Optical rotation provides additional support, especially when compared to known standards or used in conjunction with other techniques. nih.govresearchgate.nettandfonline.commdpi.com

Ultimately, single-crystal X-ray diffraction analysis, when feasible, provides unequivocal confirmation of both the relative and absolute configurations. nih.govresearchgate.netresearchgate.netsgst.cn The successful application of X-ray crystallography to related cladospolides like ent-cladospolide F underscores its importance in this field. nih.govmdpi-res.com The synthesis of this compound and confirmation of its structure and absolute configuration via X-ray analysis of an intermediate further validates the assigned stereochemistry. researchgate.net

Comparative Structural Analysis with Related Cladospolides (A, B, D, iso-B)

This compound is a 12-membered macrolide, a class of secondary metabolites produced by fungi, particularly species of Cladosporium. Comparative structural analysis with related cladospolides, such as Cladospolide A, B, D, and iso-Cladospolide B, reveals key differences in their chemical structures, particularly concerning the geometry of their double bonds and the position and stereochemistry of hydroxyl and methyl groups within the macrolactone ring.

Cladospolides A and C share an (E)-olefin geometry within the macrolactone ring. aurigeneservices.com In contrast, Cladospolides B and D possess a (Z)-olefin geometry at the corresponding position. aurigeneservices.com This difference in double bond configuration is a significant structural variation among these cladospolides.

Further distinctions arise from the hydroxylation patterns and the stereochemistry at specific carbon centers. This compound has been described as (+)-Cladospolide C and also as 5-epi-Cladospolide A, suggesting a stereochemical relationship with Cladospolide A, specifically an epimeric difference at the C-5 position. nih.gov Cladospolide A has the stereochemistry (3E,5R,6S,12R). nih.govncats.io While detailed stereochemical assignments for all related cladospolides (B, D, iso-B) compared directly with this compound in the search results are not explicitly provided in a single source, research indicates that the stereochemistry at positions C-5, C-6, and C-12 are crucial distinguishing features. For instance, iso-Cladospolide B is structurally distinct as a butenolide gamma-substituted by an aliphatic group, unlike the 12-membered macrolactone core of Cladospolides A-D. aurigeneservices.com Studies on the synthesis of iso-Cladospolide B have explored different stereoisomers, such as (4S,5S,11R)- and (4S,5S,11S)-iso-Cladospolide B, highlighting the importance of stereochemical assignments in this series of compounds. researchgate.netresearchgate.net

Cladospolide D, unlike Cladospolides A-C which are 12-membered macrolides, is also a 12-membered macrolide but with a molecular formula of C₁₂H₁₈O₄, indicating a difference in hydrogen count compared to Cladospolides A, B, and C (C₁₂H₂₀O₄). nih.govnih.govkitasato-u.ac.jp This suggests further variations in unsaturation or ring structures beyond the double bond geometry.

Comparative analysis often involves detailed spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to determine the precise position of functional groups and the stereochemical orientation of chiral centers. frontiersin.orgd-nb.info Synthetic studies have also played a vital role in confirming proposed structures and absolute configurations of cladospolides and their isomers. researchgate.netresearchgate.net

The structural variations among Cladospolides A, B, C, D, and iso-Cladospolide B contribute to their diverse biological activities. For example, while Cladospolides A-C have been noted as plant-growth regulators inhibiting the shoot elongation of rice seedlings, the distinct structure of iso-Cladospolide B suggests potentially different biological roles. aurigeneservices.com

Here is a table summarizing the PubChem CIDs for the discussed cladospolides:

| Compound | PubChem CID |

| This compound | 53362275 |

| Cladospolide A | 11020642 |

| Cladospolide B | 11958189 |

| Cladospolide D | Not readily available in search results |

| iso-Cladospolide B | Not readily available in search results |

Further detailed research findings on the specific spectroscopic data (NMR shifts, coupling constants, etc.) and crystallographic data would provide a more in-depth comparative structural analysis, allowing for a complete understanding of the subtle yet significant differences that define each cladospolide congener.

Biosynthesis and Metabolic Pathways of Cladospolide C

Proposed Biosynthetic Origins of Cladospolides within Fungi (e.g., Polyketide Pathway)

The cladospolides, including Cladospolide C, are postulated to originate biogenetically from the polyketide pathway within Cladosporium fungi. mdpi.comfrontiersin.org This pathway involves the iterative condensation of acyl thioester starter units with malonate derivatives (extender units), catalyzed by polyketide synthases (PKSs). wikipedia.orgnih.gov The core biosynthesis results in a poly-1,3-dicarbonyl compound, which then undergoes further modifications. wikipedia.orgrsc.org

For certain compounds postulated to be related to cladospolides, a hypothetical biogenetic pathway has been proposed involving the condensation and redox reactions between one malonyl-CoA unit and five acetyl-CoA units to form an intermediate. frontiersin.org This intermediate may then undergo further modifications, such as methylation and esterification, to yield related compounds. frontiersin.org The characteristic oxygenation pattern on alternate carbon atoms in polyketides is a result of their formation from these acetate (B1210297) units. rsc.org

Enzymatic Machinery and Genetic Determinants in Macrolide Biosynthesis

The biosynthesis of polyketides is carried out by multienzyme complexes called polyketide synthases (PKSs). wikipedia.org These enzymes are often large, multi-domain polypeptides that contain various enzymatic units, including acyl-carrier domains, ketosynthase (KS), acyl transferase (AT), dehydratase (DH), methyltransferase (MT), enoyl reductase (ER), and ketoreductase (KR). researchgate.netwikipedia.org These domains work in an iterative or sequential fashion to assemble and modify the polyketide chain. wikipedia.org

While specific details on the enzymatic machinery and genetic determinants directly responsible for this compound biosynthesis are not extensively detailed in the search results, the general principles of fungal polyketide biosynthesis apply. Type I modular PKSs are often involved in generating polyketide chains, and their function influences the resulting structure and stereochemistry. nih.gov The complexity of beta-ketoreductase stereospecificity in iterative fungal polyketide synthesis can lead to the production of epimers. researchgate.net Genetic engineering and genome mining are advanced technologies being utilized to explore and activate cryptic biosynthetic gene clusters in fungi, which could potentially lead to a better understanding of the genetic determinants for macrolide production. nih.govsemanticscholar.org

Chemical Synthesis Approaches to Cladospolide C

Total Synthesis Strategies and Retrosynthetic Design

Total synthesis efforts for Cladospolide C often involve constructing the 12-membered lactone ring and carefully installing the required stereocenters and the α,β-unsaturated ester moiety. Retrosynthetic analysis typically breaks down the macrolide into smaller, more manageable fragments that can be synthesized from readily available starting materials or chiral building blocks. A common retrosynthetic approach involves a macrolactonization step to form the cyclic ester linkage, preceded by the construction of a seco-acid precursor containing the necessary functional groups and stereochemistry. aurigeneservices.com The carbon chain is often assembled through various carbon-carbon bond-forming reactions.

Convergent and Linear Synthesis Pathways

Syntheses of this compound have employed both convergent and linear strategies. Linear synthesis builds the molecule step-by-step in a sequential manner. Convergent synthesis, on the other hand, involves synthesizing several key fragments independently and then coupling them in a later stage, which can be more efficient for complex molecules by reducing the number of steps required in the final sequence and allowing for parallel synthesis of fragments. While specific details on the explicit classification of all reported this compound syntheses as strictly convergent or linear are not always highlighted, the use of strategies involving the coupling of distinct segments, such as those derived from chiral pool starting materials, suggests convergent aspects in some approaches. nih.gov Some synthetic routes have focused on assembling the carbon chain and stereocenters before the final macrolactonization. doi.org

Utilization of Chiral Synthons and Building Blocks (e.g., d-Ribose, Tartaric Acid, γ-Valerolactone)

Chiral synthons and building blocks have played a crucial role in the asymmetric synthesis of this compound, allowing for the control of stereochemistry at the various chiral centers.

d-Ribose: d-Ribose, a readily available carbohydrate, has been utilized as a chiral starting material in some syntheses of cladospolides, including this compound. nih.gov Its inherent stereochemistry provides a foundation for constructing portions of the macrolide with defined configurations.

Tartaric Acid: Both enantiomers of tartaric acid have been employed as inexpensive and versatile chiral building blocks in the total synthesis of (+)-Cladospolide C. nih.govnih.govacademictree.org Tartaric acid provides a convenient source of the 1,2-diol motif present in the cladospolide structure. nih.gov

γ-Valerolactone: Enantiopure (R)-γ-valerolactone has been used as a chiral synthon in the formal synthesis of this compound and its analogs. aurigeneservices.comresearchgate.net Reduction of (R)-γ-valerolactone can provide a key intermediate, (R)-γ-valerolactol, which is then carried forward in the synthesis. aurigeneservices.com

These chiral pool starting materials provide established stereocenters, reducing the need for de novo asymmetric induction in certain parts of the synthesis.

Data Table: Chiral Building Blocks Used in this compound Synthesis

| Chiral Building Block | Application in Synthesis | References |

| d-Ribose | Starting material for constructing chiral segments | nih.gov |

| Tartaric Acid | Source of 1,2-diol motif, used in enantioselective syntheses | nih.govnih.govacademictree.org |

| γ-Valerolactone | Chiral synthon, reduced to γ-valerolactol | aurigeneservices.comresearchgate.net |

Key Methodological Transformations in this compound Synthesis

Several key chemical transformations are repeatedly employed in the synthesis of this compound to construct the carbon skeleton, introduce functional groups, and establish the correct stereochemistry.

Olefination Reactions (e.g., Julia-Kocienski Olefination, Wittig Reaction)

Olefination reactions are essential for forming the carbon-carbon double bond within the α,β-unsaturated macrolide ring of this compound.

Julia-Kocienski Olefination: The Julia-Kocienski olefination has been utilized as a key step in flexible strategies for the synthesis of cladospolides, including this compound. nih.govthieme-connect.com This reaction typically involves the coupling of a sulfone with an aldehyde or ketone to form an alkene, often with high (E) selectivity, which is relevant for the geometry of the double bond in this compound. mdpi.comwikipedia.org

Wittig Reaction: The Wittig reaction is another common olefination method employed in this compound synthesis. aurigeneservices.comlookchem.com It involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. wikipedia.org In some syntheses, a Wittig olefination is used to construct a key ene-diol intermediate. aurigeneservices.com

These olefination reactions provide reliable methods for establishing the crucial carbon-carbon double bond with control over its stereochemistry.

Macrolactonization Approaches (e.g., Yamaguchi Macrolactonization, Shiina Lactonization)

The formation of the 12-membered lactone ring is a critical step in the total synthesis of this compound, typically achieved through macrolactonization of a linear seco-acid precursor.

Yamaguchi Macrolactonization: The Yamaguchi macrolactonization is a widely used method for forming macrolactone rings and has been successfully applied in the synthesis of this compound. aurigeneservices.comdoi.orgnih.govresearchgate.netacs.org This method involves the formation of a mixed anhydride (B1165640) of the seco-acid, followed by intramolecular cyclization. acs.org

Shiina Lactonization: While the search results explicitly mention Yamaguchi macrolactonization in the context of this compound, Shiina lactonization is another prominent method for macrolactone formation that could potentially be applicable, although it was not specifically highlighted in the provided snippets for this compound synthesis.

The choice of macrolactonization conditions is crucial for achieving good yields of the desired macrocycle, as competing reactions such as oligomerization can occur.

Asymmetric Dihydroxylation and Related Stereoselective Reactions (e.g., Sharpless Asymmetric Dihydroxylation)

Stereoselective reactions are indispensable for introducing the correct configuration at the chiral hydroxyl-bearing carbons in this compound.

Sharpless Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation (AD) is a powerful tool used in the synthesis of this compound to introduce vicinal diols with high enantioselectivity. aurigeneservices.comacs.orgresearchgate.netresearchgate.netthieme-connect.comresearchgate.net This reaction typically involves the osmium-catalyzed dihydroxylation of an alkene in the presence of a chiral ligand, allowing for the formation of specific enantiomers of the diol product. aurigeneservices.comacs.org The stereochemistry of the resulting diol is controlled by the choice of chiral ligand. aurigeneservices.com

Data Table: Key Methodological Transformations

| Transformation Type | Specific Reaction(s) | Role in Synthesis | References |

| Olefination Reactions | Julia-Kocienski Olefination, Wittig Reaction | Formation of the carbon-carbon double bond in the macrolide ring | aurigeneservices.comnih.govthieme-connect.commdpi.comlookchem.com |

| Macrolactonization Approaches | Yamaguchi Macrolactonization | Formation of the 12-membered lactone ring from a seco-acid precursor | aurigeneservices.comdoi.orgnih.govresearchgate.netacs.org |

| Asymmetric Dihydroxylation | Sharpless Asymmetric Dihydroxylation | Introduction of chiral vicinal diol functionalities with controlled stereochemistry | aurigeneservices.comacs.orgresearchgate.netresearchgate.netthieme-connect.com |

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis Attempts)

Attempts involving ring-closing metathesis for the macrocyclization step in this compound synthesis have also been investigated, although some reported routes indicate that RCM attempts were unsuccessful or did not yield favorable results for the formation of the 12-membered ring of this compound itself. nih.govacs.org However, RCM has been successfully applied in the synthesis of related cladospolides or intermediates. For instance, RCM has been used to form a ten-membered lactone intermediate in a chemoenzymatic synthesis of (−)-cladospolide B. rsc.org The success of RCM can be influenced by ring size and the specific substrate geometry.

Bidirectional olefin metathesis, starting from C2-symmetric building blocks like (R,R)-hexa-1,5-diene-3,4-diol, has also been explored as a strategy for synthesizing decanolide natural products, and this compound is mentioned as an example of a target molecule synthesized using approaches involving dual olefin metathesis reactions, including CM and RCM. beilstein-journals.orgd-nb.info

Alkyne Chemistry in Synthesis (e.g., Alkyne Zipper Reaction)

Alkyne chemistry, particularly the alkyne zipper reaction, has played a significant role in the synthesis of this compound and related cladospolides. The alkyne zipper reaction is an isomerization process that moves an internal alkyne to a terminal position, offering a useful tool for functionalization. researchgate.net

In the context of this compound synthesis, the alkyne zipper reaction has been employed to relocate an alkyne functional group across a carbon chain, facilitating the subsequent installation of other functionalities and stereocenters. acs.orgnih.gov One enantioselective synthesis of cladospolides B, C, and (ent)-cladospolide D from 1-nonyne (B165147) relied on a KAPA-promoted alkyne zipper reaction to relay functional groups across a nine-carbon fragment. acs.orgnih.govresearchgate.netresearchgate.net This key step enabled a highly enantioselective Noyori ynone reduction and a diastereo- and regioselective Sharpless dihydroxylation. acs.orgnih.govresearchgate.net

Comparison of Synthetic Efficiency and Stereocontrol in Different Routes

Here is a summary of some synthetic routes and their outcomes:

| Synthetic Strategy | Starting Material(s) | Key Reactions | Number of Steps | Overall Yield | Stereocontrol Achieved | Source(s) |

| Cross-Metathesis and Yamaguchi Esterification | Methyl acrylate, (3R,4R)-1,5-hexadiene-3,4-diol, (6R)-6-hepten-2-ol | Cross-metathesis (2x), Yamaguchi esterification | 8 | 5% | Not explicitly detailed for all stereocenters in snippets | nih.govacs.org |

| Alkyne Zipper, Noyori Reduction, Sharpless Dihydroxylation | 1-Nonyne | Alkyne zipper, Noyori ynone reduction, Sharpless asymmetric dihydroxylation | 11-15 | Up to 26% | High enantioselectivity and diastereoselectivity achieved | acs.orgnih.govresearchgate.netresearchgate.net |

| Alkyne Zipper (from (R)-propylene oxide) | (R)-propylene oxide | Alkyne zipper, further elaborations | 11 | 26% | Enantioselective synthesis | researchgate.netmdpi.com |

Preclinical Biological Activity Investigations of Cladospolide C and Analogues

In Vitro Antimicrobial Research

In vitro studies have examined the efficacy of Cladospolide C and its analogues against a range of fungal and bacterial strains.

Antifungal Activities against Fungal Pathogens (e.g., Pyricularia oryzae, Mucor racemosus, Colletotrichum species, Phomopsis species, Cryptococcus neoformans, Neurospora crassa)

Research indicates that some macrolides isolated from Cladosporium species exhibit antifungal properties against various plant and human fungal pathogens. For instance, Cladospolide D, isolated from Cladosporium sp. FT-0012, demonstrated antifungal activity against Pyricularia oryzae and Mucor racemosus. kitasato-u.ac.jp Sporiolide A, another macrolide from a marine-derived Cladosporium sp., showed antifungal activity against Candida albicans, Cryptococcus neoformans, Aspergillus niger, and Neurospora crassa. researchgate.netmdpi.com Cladosporin (B1252801), a different metabolite from C. cladosporioides, has also shown antifungal activity against Cryptococcus neoformans. researchgate.net Additionally, studies on Cladosporium cladosporioides have evaluated compounds for antifungal activities against plant pathogens such as Colletotrichum acutatum, Colletotrichum fragariae, Colletotrichum gloeosporioides, and Phomopsis viticola. mdpi.com

Specific data on the antifungal activity of this compound itself against these listed pathogens is not explicitly detailed in the provided search results, but the activity of related cladospolides and macrolides from Cladosporium suggests potential in this area.

Antibacterial Activities against Bacterial Strains (non-human contexts)

Some compounds from Cladosporium species have shown antibacterial activities in non-human contexts. Certain dendrodolides and cladospolide B from marine-derived Cladosporium sp. have exhibited antibacterial activity against strains such as Bacillus cereus, Tetragenococcus halophilus, Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas putida, Nocardia brasiliensis, and Vibrio parahaemolyticus. mdpi.com Another study on an endophytic Cladosporium sp. reported antibacterial activities of isolated naphthoquinones against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus megaterium. nih.gov While Cladospolide B is mentioned as having little antibacterial activity, other compounds isolated alongside it from Cladosporium cladosporioides, such as 5R-hydroxyrecifeiolide, 5S-hydroxyrecifeiolide, ent-cladospolide F, cladospolide G, cladospolide H, iso-cladospolide B, and pandangolide 1, exhibited antimicrobial activity against some tested strains with MIC values ranging from 1.0 to 64 µg/mL. semanticscholar.org

In Vitro Antiproliferative and Cytotoxic Studies (Non-Human Cell Lines)

Investigations have been conducted to assess the antiproliferative and cytotoxic effects of this compound and its analogues using non-human cell lines.

Evaluation in Murine Lymphoma Cell Lines (e.g., L1210)

Sporiolides A and B, twelve-membered macrolides isolated from a marine-derived Cladosporium sp., demonstrated cytotoxicity against murine lymphoma L1210 cells. researchgate.net Sporiolide A showed an IC50 value of 0.13 µg/mL, while Sporiolide B had an IC50 value of 0.81 µg/mL against L1210 cells. researchgate.net L1210 is a murine lymphocytic leukemia cell line commonly used in cytotoxicity studies. atcc.orgbcrj.org.brplos.org

Broader Spectrum Anticancer Cell Line Screening (e.g., HCT-116, K562, A549, Huh7, H1975, MCF-7, U937 in relevant context)

Several compounds from Cladosporium species have been evaluated for cytotoxic activity against a broader panel of cancer cell lines, including some of those listed. For example, certain compounds from marine-associated Cladosporium species have shown moderate cytotoxic activity towards cell lines such as Huh-7, K562, MCF-7, H1975, and A549. nih.gov Specific compounds from marine fungi, though not explicitly identified as cladospolides, have also demonstrated inhibitory activity against cell lines including HCT-116, K562, A549, Huh7, MCF-7, and U937. mdpi.comresearchgate.netnih.govmdpi.com For instance, compound 95 showed strong inhibitory activity against cell lines HCT-116, K562, A549, Huh7, H1975, MCF-7, and U937 with IC50 values ranging from 1.4 to 13.5 µM. mdpi.comresearchgate.net Another compound, 246, exhibited evident activities against HCT-116 and MCF-7 cancer cell lines. mdpi.com A compound isolated from Cladosporium halotolerans showed notable cytotoxic activity against MCF-7 and A549 cell lines, among others. mdpi.com

Enzyme Modulatory and Inhibitory Effects (e.g., Acetylcholinesterase Inhibition)

Some studies have investigated the effects of Cladosporium-derived compounds on enzyme activity. Ent-cladospolide F, isolated from Cladosporium cladosporioides, exhibited enzymatic inhibitory activity against acetylcholinesterase with an IC50 value of 40.26 µM. semanticscholar.orgdp.technih.gov Acetylcholinesterase is an enzyme that hydrolyzes acetylcholine (B1216132) and is a target in the context of neurodegenerative diseases. nih.govscielo.org.cosigmaaldrich.com While this activity has been observed for an analogue, specific data on the acetylcholinesterase inhibitory activity of this compound was not found in the provided search results.

Data Tables

Due to the varied nature and source of the data regarding different cladospolides and analogues across multiple studies, a single comprehensive data table for this compound and all mentioned analogues across all activities is not feasible based on the provided snippets. However, specific findings can be highlighted in text as presented above.

Investigations into Other Biological Modulations (e.g., Plant Growth Regulation, Immunomodulation in non-human models)

This compound and its analogues have been investigated for their effects on plant growth regulation. Cladospolides A, B, and C have demonstrated inhibitory effects on the shoot elongation of rice seedlings (Oryza sativa L.). acs.orgcapes.gov.braurigeneservices.com This suggests a role as plant growth regulators. acs.orgaurigeneservices.com Specifically, Cladospolide B's activity has been investigated in relation to gibberellin biosynthesis. capes.gov.brresearchgate.net Interestingly, Cladospolide A and B exhibit contrasting effects on lettuce seedling root growth, with Cladospolide A inhibiting and Cladospolide B promoting root growth. acs.orgresearchgate.netresearchgate.netresearchgate.net The biological properties of this compound also suggest it may be a gibberellin synthesis inhibitor. aurigeneservices.com

While the search results mention immunomodulatory potential in the context of marine natural products and fungal metabolites generally researchgate.netmdpi.compreprints.orgdigibib.net, specific preclinical immunomodulation studies involving this compound in non-human models were not detailed in the provided snippets.

Molecular Mechanisms of Action in Preclinical Models

Investigations into the molecular mechanisms of action for this compound and its analogues in preclinical models have explored various cellular targets and pathways.

Preclinical Anti-inflammatory Investigations and Modulatory Pathways

The search results indicate that some compounds from Cladosporium species, such as cladosporin, possess anti-inflammatory activities. researchgate.net Anti-inflammatory activity is a known property of various natural products, including certain macrolides and compounds that modulate pathways like NF-κB, STAT3, COX, and LOX. mdpi.compreprints.orgresearchgate.netnih.govnih.govfrontiersin.orgipb.ptresearchgate.netnih.govbiointerfaceresearch.commdpi.commdpi.commdpi.com However, specific preclinical investigations detailing the anti-inflammatory activity of this compound itself, or its modulation of specific inflammatory pathways like NF-κB, STAT3, COX, or LOX, were not explicitly provided in the retrieved information. While general mechanisms of anti-inflammatory agents involving these pathways were mentioned nih.govorthobullets.comresearchgate.netwikipedia.orgnih.gov, their direct link to this compound was not established in the search results.

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of Cladospolide C Structure

Systematic modification of the this compound structure and related macrolides has been explored through various synthetic approaches aimed at confirming absolute configurations and investigating biological activities. The cladospolide core, a 12-membered lactone ring with hydroxyl groups and an α,β-unsaturated ester, presents several sites for potential modification.

Studies on the synthesis of cladospolides, including this compound, have utilized chiral starting materials and stereoselective reactions to control the configuration of the stereogenic centers. aurigeneservices.comresearchgate.netacs.org For instance, the stereoselective dihydroxylation of α,β-unsaturated esters and macrolactonization strategies are key steps in constructing the cladospolide framework. aurigeneservices.comresearchgate.net Modifications to the olefin geometry have been noted, with Cladospolides A and C possessing an (E)-olefin, while Cladospolides B and D have a (Z)-olefin. aurigeneservices.com This difference in double bond geometry between isomers like Cladospolide A and B has been shown to result in different biological activities, suggesting the importance of this structural feature. researchgate.net

The hydroxyl groups at specific positions on the macrolide ring are also potential targets for modification. While specific SAR data for modified hydroxyl groups in this compound analogues are not extensively detailed in the provided results, the presence and configuration of hydroxyl groups are generally crucial for the biological activity of many macrolides.

Correlating Structural Features with Observed Biological Activities

Correlating structural features of this compound and its analogues with their biological activities is an ongoing area of research. Cladospolides A and C have been reported to inhibit the shoot elongation of rice seedlings, suggesting a role as plant-growth regulators, potentially through the inhibition of gibberellin synthesis. aurigeneservices.com Cladospolide D, an isomer, has shown antimicrobial activity, indicating that subtle structural differences, such as the presence of a δ-hydroxy-γ-oxo group and (Z)-olefin geometry, can lead to distinct biological profiles. aurigeneservices.comajol.info

While direct comparative studies on the SAR of a series of this compound analogues with systematic modifications are not prominently featured, research on other macrolides and natural products from Cladosporium species provides context. For example, studies on cladosporin (B1252801) analogues have highlighted essential positions in their structures responsible for antifungal activity, and the stereochemistry at specific carbons can significantly influence activity against different fungal species. nih.govmdpi.com This suggests that the stereochemistry of the hydroxyl groups and the methyl group in this compound are likely important determinants of its biological activity.

The 12-membered macrolide ring itself provides a scaffold whose conformation can influence binding to biological targets. Computational studies on the conformations of 12-membered macrolides, including cladospolide B, have been used in SAR analysis related to antibiotic activity, suggesting that conformational stability plays a role in how these molecules interact with biological systems. ajol.info

Rational Design and Synthesis of this compound Analogues

The rational design and synthesis of this compound analogues are driven by the desire to explore the structural requirements for its observed biological activities and to potentially develop compounds with improved potency or selectivity. Synthetic strategies for this compound and its epimers or isomers often involve assembling the macrolide ring through macrolactonization, a key step that allows for the controlled formation of the cyclic ester. researchgate.netacs.orgacs.org

Approaches to synthesizing this compound and its analogues have employed various methodologies, including Sharpless asymmetric dihydroxylation to set the stereochemistry of the diol moiety and Yamaguchi lactonization for ring closure. aurigeneservices.comresearchgate.net The use of chiral synthons, such as (R)-γ-valerolactone, in the formal synthesis of this compound and its analogues demonstrates a rational approach to controlling the absolute configuration of the molecule. aurigeneservices.com

While the provided information does not detail specific examples of rationally designed analogues with predicted activity profiles, the synthetic efforts to create this compound and its stereoisomers (like epi-Cladospolide C) inherently involve rational design principles to control stereochemistry and construct the macrocyclic scaffold. aurigeneservices.comresearchgate.net The ability to synthesize analogues with specific modifications allows researchers to probe the SAR by comparing the biological activities of the parent compound and its modified versions.

For instance, the synthesis of iso-cladospolide B, a butenolide isomer of the cladospolides, highlights the exploration of different structural classes found within Cladosporium metabolites and their potential biological relevance. acs.orgresearchgate.net Although not a direct analogue in the sense of a systematically modified this compound, its synthesis and characterization contribute to the broader understanding of the bioactive molecules produced by these fungi.

Future rational design efforts for this compound analogues could focus on targeted modifications of the hydroxyl groups, the α,β-unsaturated system, and the macrolide ring size or substituents to optimize specific activities, such as plant-growth regulation or potential antimicrobial effects, based on the insights gained from existing synthetic studies and SAR information on related compounds.

Preclinical Pharmacological Characterization of Cladospolide C Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Oral Bioavailability and Distribution in Rodent Species

No studies detailing the oral bioavailability or distribution of Cladospolide C in rodent species were identified.

Tissue Distribution Studies in Non-Human Organisms

Data from tissue distribution studies of this compound in any non-human organisms are not publicly available.

Pharmacokinetic (PK) Profiling in Preclinical Species (e.g., Rodents)

Concentration-Time Curve Analysis

No published research provides data on the concentration-time curve of this compound in preclinical species.

Derivation of Key Pharmacokinetic Parameters (e.g., Cmax, AUC)

Without concentration-time data, key pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) for this compound have not been determined or reported.

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Preclinical Models

No studies correlating the pharmacokinetic profile of this compound with its pharmacodynamic effects in preclinical models could be located.

Advanced Analytical Methodologies for Cladospolide C Research

Quantitative Analysis of Cladospolide C in Research Samples

Quantitative analysis aims to determine the amount or concentration of this compound in a given sample. Chromatographic methods are widely employed for this purpose due to their ability to separate the analyte from complex matrices. umlub.pluomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV-Vis, DAD, Fluorescence)

HPLC is a fundamental technique for the quantitative analysis of non-volatile or semi-volatile compounds like this compound. gamanamspmvv.inbme.hu By separating components based on their interaction with a stationary phase and a mobile phase, HPLC allows for the isolation and subsequent detection of this compound. uomustansiriyah.edu.iq

Various detectors can be coupled with HPLC to quantify this compound:

UV-Vis Detectors: These detectors measure the absorption of ultraviolet or visible light by the analyte at specific wavelengths. While straightforward, UV-Vis detection may lack specificity if other compounds in the sample absorb at the same wavelength.

Diode Array Detectors (DAD): DADs capture a full UV-Vis spectrum across a range of wavelengths simultaneously. mdpi.com This provides more detailed information about the analyte's spectral properties, aiding in peak identification and purity assessment during quantification. RP-HPLC coupled to DAD has been used for the analysis of plant extracts containing phenolic compounds, demonstrating the utility of this hyphenated technique for natural product analysis. mdpi.com

Fluorescence Detectors: These detectors measure the fluorescence emitted by compounds that can be excited by UV or visible light. Fluorescence detection is often highly sensitive and selective, but requires the analyte to be naturally fluorescent or chemically derivatized to become fluorescent.

HPLC has been utilized in the isolation and analysis of cladospolides. For instance, preparative HPLC was used in the isolation of cladospolide D from Cladosporium sp. FT-0012. researchgate.netresearchgate.net Another study employed HPLC on an ODS column with UV detection at 340 nm for the analysis of derivatives related to metabolites from a mangrove-derived Cladosporium fungus. frontiersin.org HPLC purification on a 5PFP column with MeOH/water or MeCN/water mobile phases has also been reported for isolating compounds from Cladosporium sp. frontiersin.org

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is suitable for the analysis of volatile or easily derivatizable compounds. uomustansiriyah.edu.iq For this compound, which may not be sufficiently volatile, derivatization techniques can be employed to convert it into a volatile form suitable for GC analysis. mdpi.com

GC coupled with techniques like mass spectrometry has been used in the analysis of compounds from Cladosporium species. 140.115.130researchgate.net Silylation is a common derivatization procedure for GC analysis of non-volatile and thermolabile compounds, replacing active hydrogens with a trimethylsilyl (B98337) group to increase volatility and thermal stability. mdpi.com GC analysis has been used to estimate the E:Z ratio of diastereomers in synthetic procedures related to this compound. aurigeneservices.com

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about the analyte. researchgate.netslideshare.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

LC-MS is a powerful technique that couples the separation capabilities of HPLC with the sensitivity and structural information provided by mass spectrometry. gamanamspmvv.inncsu.edu LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry) offer enhanced specificity and the ability to determine the exact mass of the analyte and its fragments, aiding in identification and structural confirmation. ncsu.edunih.gov

LC-MS systems have been used in research involving this compound. For example, LRMS data has been recorded on an Agilent 1200 Series liquid chromatography module hyphenated to a 6430 Triple Quad LC/MS system in studies related to the synthesis of this compound. aurigeneservices.com HRMS spectra have also been recorded on a Micromass LCT Premier mass spectrometer equipped with an ESI lockspray source for accurate mass values in the same research. aurigeneservices.com LC-MS/MS analyses have been mentioned in the context of studying bioactive compounds from Cladosporium species. researchgate.net LC-MS/MS is valuable for both screening and confirmation of compounds in complex matrices. nih.govdshs-koeln.de

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation of GC with the detection and identification capabilities of mass spectrometry. biomedpharmajournal.orgtechnologynetworks.com It is particularly useful for the analysis of volatile and semi-volatile compounds. mdpi.com As with GC, derivatization may be required for this compound analysis by GC-MS. mdpi.com

GC-MS has been applied in the analysis of compounds from Cladosporium species. 140.115.130researchgate.net GC-MS analysis can provide information about the elemental composition and chemical structure of molecules based on their mass spectra. technologynetworks.com The mass spectrum acts as a fingerprint for a molecule and can be compared to libraries for identification. technologynetworks.com

LC-NMR Integration for Structural Confirmation

LC-NMR is a hyphenated technique that directly couples HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netslideshare.netresearchgate.net This technique allows for the separation of components in a mixture by LC, followed by online acquisition of NMR spectra for structural elucidation of the separated compounds. researchgate.netslideshare.netresearchgate.net LC-NMR is particularly valuable for the analysis of complex mixtures and the identification of unknown compounds, providing detailed structural information without the need for isolation. researchgate.netslideshare.net

While specific detailed applications of LC-NMR solely for this compound analysis were not extensively detailed in the search results, NMR spectroscopy (specifically ¹H and ¹³C NMR) is a standard technique used in the structural characterization and confirmation of this compound during synthesis and isolation studies. aurigeneservices.comncu.edu.tw LC-NMR offers the advantage of obtaining NMR data on separated components directly from a chromatographic run, which would be beneficial for analyzing this compound in complex biological extracts or fermentation broths without extensive prior purification. researchgate.netslideshare.netresearchgate.net Technological advancements, including cryogenic probes and microprobe technologies, have improved the sensitivity of LC-NMR, making it a more practical tool for natural product analysis. researchgate.netsumitomo-chem.co.jp

Method Validation and Research Application Standards

The study and characterization of this compound, a macrolide isolated from fungal sources, necessitate the application of advanced analytical methodologies to ensure accurate identification, structural elucidation, and quantitative analysis. While specific, detailed validation data exclusively for this compound analytical methods are not extensively detailed in the immediately available literature, the general principles and standards for validating such methods in natural product research are well-established and applied.

Analytical techniques commonly employed in the investigation of this compound and related compounds include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly in conjunction with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Spectroscopic methods, such as 1D and 2D NMR experiments (including 1H and 13C NMR), are crucial for the comprehensive structural elucidation of this compound researchgate.net. HR-ESI-MS is also utilized to determine the accurate mass and elemental composition of cladospolides nih.govresearchgate.net. LC-MS techniques are broadly applied in the analysis of metabolites from Cladosporium species, the fungal genus from which cladospolides are isolated, aiding in the identification and profiling of various compounds present in extracts nih.govfrontiersin.orgresearchgate.netmdpi.com.

The validation of these analytical methods is a critical process to confirm their suitability for their intended purpose, ensuring the reliability, accuracy, and consistency of the data generated in research applications demarcheiso17025.comeuropa.eunih.gov. Method validation typically involves the evaluation of several key analytical performance characteristics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components demarcheiso17025.comeuropa.eu. For this compound analysis, this would involve demonstrating that the signal attributed to this compound is distinct from signals of co-eluting or structurally similar compounds from the fungal extract.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a defined range demarcheiso17025.comeuropa.eu. Linearity is typically evaluated by analyzing a series of solutions with known concentrations of the analyte and constructing a calibration curve scioninstruments.com.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found demarcheiso17025.comeuropa.eu. Accuracy can be assessed by applying the analytical procedure to an analyte of known purity or by comparing the results with those obtained from a second, well-characterized method europa.eu.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions demarcheiso17025.comeuropa.eu. Precision is usually evaluated at three levels: repeatability (within-run), intermediate precision (within-laboratory, different days, analysts, or equipment), and reproducibility (between laboratories) europa.eueurachem.org.

Detection Limit (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions demarcheiso17025.comeuropa.eu.

Quantitation Limit (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable accuracy and precision under the stated experimental conditions demarcheiso17025.comeuropa.eu.

Robustness: A measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters demarcheiso17025.com. For chromatographic methods, this might involve variations in mobile phase composition, flow rate, or column temperature scispace.com.

Due to the absence of specific data tables detailing the validation parameters (e.g., linearity ranges, correlation coefficients, precision RSD values, accuracy recovery rates) specifically for analytical methods applied to this compound within the search results, it is not possible to present such data in tabular format here. However, the principles of method validation outlined above represent the standards that would be applied to ensure the reliability of any analytical research conducted on this compound.

Emerging Research Avenues and Future Prospects for Cladospolide C

Exploration of Underexplored Biological Activities in Preclinical Settings

The biological profile of Cladospolide C remains largely uncharted compared to its congeners. While many secondary metabolites from the genus Cladosporium have been screened for a variety of biological effects, including antimicrobial and cytotoxic activities, specific data on this compound is sparse. mdpi.comnih.govmdpi.com The future of this compound research hinges on a systematic preclinical evaluation of its bioactivities.

Initial research on related 12-membered macrolides from Cladosporium provides a logical starting point. For instance, Cladospolide D has demonstrated antifungal activity against Pyricularia oryzae and Mucor racemosus, while other cladospolides have shown antibacterial effects. nih.govnih.gov Furthermore, sporiolides A and B, also 12-membered macrolides from a marine-derived Cladosporium species, exhibited significant cytotoxicity against murine lymphoma L1210 cells and antifungal properties. researchgate.netnih.gov These findings suggest that this compound should be prioritized for comprehensive screening against panels of fungal pathogens, bacteria, and cancer cell lines.

Future preclinical studies should extend beyond these initial areas to explore other potential therapeutic applications. Given the diverse activities of fungal macrolides, investigating the anti-inflammatory, antiviral, and antiparasitic potential of this compound could reveal novel therapeutic uses. Structure-activity relationship (SAR) studies, comparing the activity of this compound with its other diastereomers like Cladospolide A and B, would be invaluable in understanding how stereochemistry influences biological function.

Table 1: Bioactivities of this compound Analogs and Related Compounds

| Compound Name | Source Organism | Known Biological Activities |

|---|---|---|

| Cladospolide A | Cladosporium sp. | Antifungal against Aspergillus fumigatus nih.gov |

| Cladospolide B | Cladosporium sp. | Antibacterial against Enterococcus faecalis mdpi.com |

| Cladospolide D | Cladosporium sp. FT-0012 | Antifungal against Pyricularia oryzae, Mucor racemosus nih.gov |

| Sporiolide A | Cladosporium sp. (marine) | Cytotoxic against L1210 cells; Antifungal nih.gov |

| Sporiolide B | Cladosporium sp. (marine) | Cytotoxic against L1210 cells; Antibacterial nih.gov |

Biosynthetic Engineering for Enhanced Production or Novel Derivatives

As a polyketide, this compound is synthesized by a large, modular enzyme known as a polyketide synthase (PKS). mdpi.comnih.gov The field of synthetic biology offers powerful tools to manipulate these PKS assembly lines, a process termed biosynthetic engineering. This approach holds significant promise for both increasing the production yield of this compound and generating novel, "unnatural" derivatives with potentially enhanced or new biological activities. rsc.orgresearchgate.net

A primary goal would be to identify and characterize the PKS gene cluster responsible for this compound biosynthesis in Cladosporium tenuissimum. Once identified, several engineering strategies could be employed:

Module and Domain Swapping: PKS modules are responsible for incorporating specific building blocks and determining their stereochemistry. By swapping modules or individual enzymatic domains with those from other PKS pathways, it is possible to create hybrid PKSs that produce novel cladospolide analogs. nih.govescholarship.org This could involve altering the carbon backbone, methylation patterns, or stereocenters.

Promoter Engineering: Overexpressing the entire PKS gene cluster by placing it under the control of a strong, constitutive promoter could significantly enhance the production yield of this compound, facilitating a more reliable supply for research purposes.

Precursor Supply Engineering: Optimizing the metabolic pathways that supply the starter and extender units (e.g., acetyl-CoA and malonyl-CoA) for polyketide synthesis can also boost final product titers. frontiersin.org

These combinatorial biosynthesis approaches could generate a library of this compound derivatives, which could then be screened for improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

Computational Chemistry and In Silico Modeling for Drug Design and Mechanism Prediction

Computational chemistry provides a rapid and cost-effective means to predict the biological potential of natural products and guide further experimental work. nih.gov For this compound, in silico modeling can be a powerful tool for hypothesizing its mechanism of action, predicting potential drug targets, and designing more potent derivatives.

Key computational approaches that could be applied include:

Molecular Docking: This technique predicts how a ligand, such as this compound, might bind to the active site of a protein target. plos.org By docking this compound against a library of known protein structures associated with cancer or infectious diseases, researchers could identify potential molecular targets and generate hypotheses about its mechanism of action. nih.govnih.gov For example, docking studies on other Cladosporium metabolites have successfully predicted interactions with cancer targets like estrogen receptor alpha. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the this compound-protein complex over time, providing insights into the stability of the interaction and the key amino acid residues involved in binding. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov Applying these models to this compound and its potential derivatives can help prioritize compounds with favorable drug-like properties for synthesis and preclinical testing. nih.gov

These computational studies can de-risk and accelerate the drug discovery process by focusing laboratory resources on the most promising compounds and biological targets.

Development of Advanced Synthetic Routes for Scalable Production

While natural product isolation and fermentation are initial sources, chemical synthesis is crucial for providing a scalable and reliable supply for extensive preclinical and potential clinical development. Furthermore, total synthesis provides ultimate proof of the structure and enables the creation of analogs that are inaccessible through biosynthetic methods.

Future research in this area should focus on developing more efficient and scalable synthetic routes. This could involve:

Route Optimization: Refining the existing reaction conditions, reagents, and purification methods to improve the yield of each step in the known synthesis.

Exploring Alternative Strategies: Investigating different synthetic disconnections and key reactions. The initial report noted that a ring-closing metathesis (RCM) approach was unsuccessful, highlighting the challenges of forming medium-sized rings. nih.gov New catalytic methods or protecting group strategies could make an RCM or other macrocyclization strategies more viable.

A robust and scalable synthetic pathway is a critical prerequisite for advancing this compound from a laboratory curiosity to a viable drug lead. rsc.org

Integration with Systems Biology for Comprehensive Biological Understanding

Systems biology integrates high-throughput 'omics' data (e.g., genomics, transcriptomics, metabolomics) to provide a holistic view of a biological system. nih.gov Applying these approaches to Cladosporium tenuissimum can provide deep insights into the biosynthesis of this compound, its regulation, and its ecological function.

Transcriptomics (RNA-Seq): By comparing the gene expression profiles of the fungus under conditions of high versus low this compound production, researchers can identify the genes involved in its biosynthetic pathway. This "guilt-by-association" approach is a powerful method for discovering the PKS and tailoring enzymes responsible for its creation. dtu.dk

Metabolomics: Analyzing the complete set of small-molecule metabolites produced by the fungus under various environmental conditions can reveal triggers that enhance this compound production. mdpi.com It can also uncover the relationships between different secondary metabolite pathways and provide a detailed chemical fingerprint of the organism. researchgate.netresearchgate.net

Integrating these datasets can create a comprehensive network model of secondary metabolism in Cladosporium. This understanding is not only of fundamental scientific interest but also provides practical knowledge for rationally engineering the organism for enhanced production of this compound, as discussed in section 10.2.

Potential Academic Contributions to Natural Product Drug Discovery (Preclinical)

This compound stands as a valuable natural product scaffold that can make significant academic contributions to preclinical drug discovery. The unique structural features of compounds isolated from Cladosporium provide a strong foundation for the design and development of new drugs. mdpi.comresearchgate.net

The academic exploration of this compound can contribute in several key areas:

Tool Compound for Chemical Biology: Once a specific biological target and mechanism of action are identified, this compound could serve as a valuable "tool compound" or chemical probe for studying complex biological pathways in a laboratory setting.

Scaffold for Medicinal Chemistry: The 12-membered macrolide core of this compound is a "privileged structure" that can be decorated through semi-synthesis or total synthesis to create libraries of new compounds. These libraries can be screened to identify molecules with improved activity and drug-like properties.

Fundamental Biosynthetic Knowledge: Elucidating the complete biosynthetic pathway of this compound will contribute to the broader understanding of how fungi construct complex polyketide natural products, revealing novel enzymatic functions and mechanisms that could be harnessed for future synthetic biology projects.

Q & A

Q. Can computational models predict this compound’s interaction with biological targets?

- Methodology : Employ:

- Molecular docking (AutoDock Vina) to simulate binding to fungal enzymes.

- MD simulations (GROMACS) to assess complex stability.

- Validation : Compare in silico results with experimental SPR (Surface Plasmon Resonance) binding affinities .

Guidelines for Data Presentation

- Tables : Include detailed metadata (e.g., Table 1: Synthetic Yields Under Varied Conditions).

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental documentation .

- Ethics : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.